![molecular formula C10H13N3O4S B7513807 Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate, also known as MTCP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MTCP belongs to the class of thiazole-containing compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用机制
The exact mechanism of action of Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of oxidative stress, the modulation of cell signaling pathways, and the inhibition of angiogenesis, the process by which new blood vessels are formed. Additionally, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to exhibit anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of anticancer agents. Additionally, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate in lab experiments, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate, including the development of more potent analogs with improved solubility and selectivity for cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate and its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Finally, the development of novel drug delivery systems for Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate may enhance its efficacy and reduce its potential toxicity.
合成方法
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate can be synthesized using a multi-step process, which involves the reaction of 2-acetamidothiazole-4-carboxylic acid with methyl chloroformate in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminopropanoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学研究应用
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been extensively studied for its potential as a therapeutic agent, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. Additionally, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for anticancer agents.
属性
IUPAC Name |
methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-6(14)12-10-13-7(5-18-10)9(16)11-4-3-8(15)17-2/h5H,3-4H2,1-2H3,(H,11,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWESCQDJYWPWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(=O)NCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)
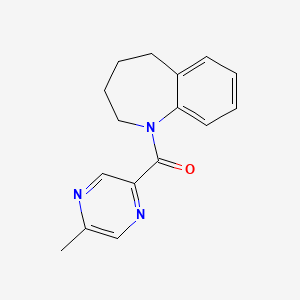
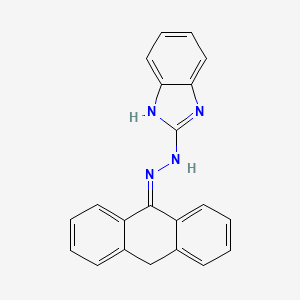
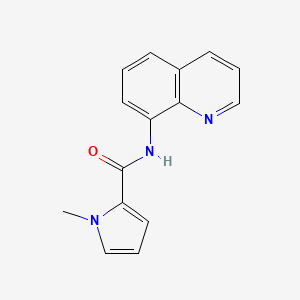
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)
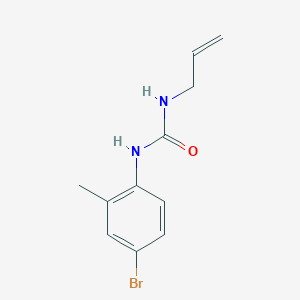
![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
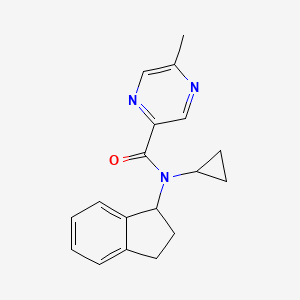
![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
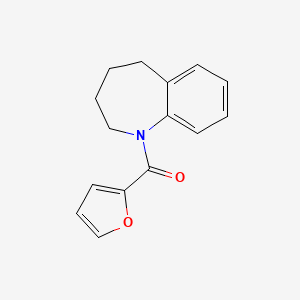
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)
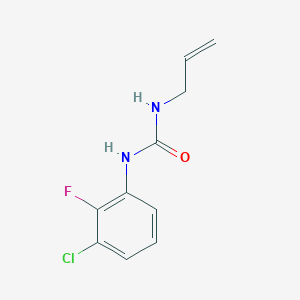
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)